molecular formula C17H18Cl3N3O2S B2976047 2-(2,4-Dichlorobenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1215609-31-6

2-(2,4-Dichlorobenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No. B2976047
CAS RN: 1215609-31-6
M. Wt: 434.76
InChI Key: CSDBKQDPYSMAPA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyridine ring, the introduction of the dichlorobenzamido group, and the addition of the ethyl group . The exact methods would depend on the specific synthetic route chosen by the chemist. It’s worth noting that the synthesis of similar compounds often involves the use of catalysts and specific reaction conditions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridine ring, a dichlorobenzamido group, and an ethyl group . The presence of these groups could influence the compound’s reactivity and interactions with other molecules .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the pyridine ring, the dichlorobenzamido group, and the ethyl group . These groups could participate in a variety of chemical reactions, depending on the specific conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the dichlorobenzamido group could influence the compound’s solubility, while the ethyl group could affect its volatility .

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

The synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines, pyrido[3″,2″:4′,5′]thieno[3′,2′:4,5]pyrimido[l,6‐a]benzimidazoles, and related fused systems has been a significant area of interest. These compounds are synthesized through a series of reactions starting from ethyl 4-aryl-3-cyano-6-methyl-2-thioxo-1,2-dihydropyridine-5-carbonylates. The synthesis pathways involve reactions with carbonyl compounds to produce tetrahydropyridothienopyrimidine derivatives. These compounds serve as synthons for further development into complex polyheterocyclic systems, showcasing the compound's versatility in synthesizing diverse heterocyclic structures (Bakhite, Al‐Sehemi, & Yamada, 2005).

Antimicrobial Activity

Another critical area of research has been the exploration of antimicrobial activities of novel compounds synthesized from "2-(2,4-Dichlorobenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride." These studies aim to identify potential antimicrobial agents by synthesizing a series of pyridines, pyrimidinones, oxazinones, and their derivatives, and evaluating their antibacterial and antifungal activities against reference drugs such as streptomycin and fusidic acid. The antimicrobial screening indicates that many of these compounds exhibit significant activities, highlighting their potential as antimicrobial agents (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).

Future Directions

Future research could focus on further elucidating the compound’s properties and potential uses. This could include studies to determine its biological activity, investigations into its mechanism of action, and the development of methods for its synthesis .

properties

IUPAC Name

2-[(2,4-dichlorobenzoyl)amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2N3O2S.ClH/c1-2-22-6-5-11-13(8-22)25-17(14(11)15(20)23)21-16(24)10-4-3-9(18)7-12(10)19;/h3-4,7H,2,5-6,8H2,1H3,(H2,20,23)(H,21,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSDBKQDPYSMAPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=C(C=C(C=C3)Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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